molecular formula C11H13ClN2O2 B2828171 3-Benzoimidazol-1-YL-butyric acid hydrochloride CAS No. 35321-25-6

3-Benzoimidazol-1-YL-butyric acid hydrochloride

Cat. No.: B2828171
CAS No.: 35321-25-6
M. Wt: 240.69
InChI Key: VJMPMBXKRWFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoimidazol-1-yl-butyric acid hydrochloride (CAS 35321-25-6) is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.69 g/mol. It features the benzimidazole pharmacophore, a privileged structure in medicinal chemistry known for its diverse biological activities. The benzimidazole core is structurally analogous to purine nucleotides, which allows its derivatives to interact with various biopolymers, making it a valuable scaffold in drug discovery . Benzimidazole derivatives are extensively researched for their potential applications in oncology. They have demonstrated mechanisms of action that include acting as topoisomerase inhibitors, DNA intercalating or alkylating agents, and kinase inhibitors . Some derivatives also exhibit promotion inhibition activity in models like Burkitt’s lymphoma, highlighting their utility in cancer research . Beyond oncology, benzimidazole-based compounds are significant in antiviral research. They have been identified as non-nucleoside inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), acting through allosteric mechanisms to disrupt viral replication . This product, this compound, is intended for use in laboratory research to further explore these and other potential biological activities. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(benzimidazol-1-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13;/h2-5,7-8H,6H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMPMBXKRWFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=NC2=CC=CC=C21.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoimidazol-1-YL-butyric acid hydrochloride typically involves the reaction of benzimidazole with butyric acid under specific conditions. The process generally includes:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

3-Benzoimidazol-1-YL-butyric acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2.1. Intermediate in Drug Development

One of the primary applications of 3-Benzoimidazol-1-YL-butyric acid hydrochloride is as an intermediate in the synthesis of various pharmaceuticals, including Zilpaterol, a β-agonist used in treating respiratory conditions. The compound serves as a key building block in the preparation of more complex molecules that exhibit therapeutic properties .

2.2. Anticancer Activity

Research has indicated that benzimidazole derivatives, including this compound, exhibit significant anticancer activity. Studies highlight their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. For instance, compounds derived from benzimidazole have shown effectiveness against breast cancer cell lines by interfering with tubulin polymerization and promoting cell cycle arrest . This suggests that this compound could be explored as a potential anticancer agent.

Potential Therapeutic Uses

Given its promising pharmacological activities, this compound has potential therapeutic applications in various fields:

  • Oncology : As an anticancer agent targeting specific pathways involved in tumor growth and proliferation.
  • Respiratory Diseases : As a component in formulations aimed at treating conditions like asthma or chronic obstructive pulmonary disease (COPD) due to its β-agonistic properties .
  • Cardiovascular Health : Its role as a receptor modulator could be explored for managing hypertension and related cardiovascular conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of benzimidazole derivatives, including this compound:

StudyFocusFindings
Bielawski et al., 2022Anticancer activityDemonstrated inhibition of DNA synthesis in breast cancer cells using benzimidazole derivatives .
Oksuzoglu et al., 2022Tubulin inhibitionReported significant cytotoxicity against multiple cancer cell lines through tubulin polymerization disruption .
Research on ZilpaterolSynthesis applicationHighlighted the importance of this compound as an intermediate for synthesizing Zilpaterol .

Mechanism of Action

The mechanism of action of 3-Benzoimidazol-1-YL-butyric acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Activity/Use Source/Study Context
3-(1H-Imidazol-1-ylmethyl)benzoic acid hydrochloride C₁₁H₁₁ClN₂O₂ 238.67 218131-32-9 Undisclosed (structural analog) Thermo Scientific
Jatrorrhizine hydrochloride C₂₀H₂₀ClNO₄ 373.83 38821-53-3 Antidiabetic (ameliorates diabetic nephropathy in mice) Diabetic nephropathy study
Berberine hydrochloride C₂₀H₁₈ClNO₄ 371.81 633-65-8 Antidiabetic, antimicrobial Diabetic nephropathy study
Butenafine hydrochloride C₂₃H₂₇ClN₂S 422.98 101827-46-7 Antifungal (SARS-CoV-2 3CLpro inhibitor in repurposing study) SARS-CoV-2 inhibition
Raloxifene hydrochloride C₂₈H₂₈ClNO₄S 510.04 82640-04-8 Estrogen modulator (repurposed for SARS-CoV-2 inhibition) SARS-CoV-2 inhibition

Structural Differences and Implications

  • Backbone Variability: The benzoic/butyric acid derivatives (e.g., ) feature carboxylic acid groups, whereas alkaloids like Jatrorrhizine and Berberine contain isoquinoline cores . Butenafine and Raloxifene have elongated hydrophobic chains or aromatic systems suited for membrane penetration .
  • Functional Groups :
    • The imidazole ring in ’s compound may enhance binding to metalloenzymes or receptors, similar to the benzylamine group in Butenafine .

Pharmacological Activities

  • Antidiabetic Agents : Jatrorrhizine and Berberine hydrochlorides demonstrate efficacy in diabetic nephropathy models, likely via AMPK pathway modulation . In contrast, the imidazole-benzoic acid analog’s role remains uncharacterized.
  • Antiviral Potential: Butenafine and Raloxifene hydrochlorides inhibit SARS-CoV-2 3CLpro (IC₅₀ values in µM range), suggesting hydrophobic interactions with the protease active site . Structural analogs with imidazole rings (e.g., ) could share similar inhibitory mechanisms.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. Berberine HCl’s poor solubility contrasts with Raloxifene HCl’s moderate solubility, reflecting aromaticity and side-chain differences.
  • Bioavailability : The shorter chain in benzoic/butyric acid derivatives (vs. Butenafine’s benzyl group) may limit cell permeability but enhance target specificity.

Biological Activity

3-Benzoimidazol-1-YL-butyric acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a butyric acid structure. Its molecular formula is C11H12N2O2HClC_{11}H_{12}N_2O_2\cdot HCl with a molecular weight of approximately 238.68 g/mol. The presence of the benzimidazole ring is significant, as this structural feature is often associated with various biological activities, including anticancer and antimicrobial effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing benzimidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as DNA topoisomerases I and II. Studies indicate that derivatives can exhibit IC50 values in the low micromolar range, suggesting potent inhibitory effects on these enzymes .
  • Antioxidant Activity : The compound may also possess antioxidant properties, which help mitigate oxidative stress in cells, potentially contributing to its anticancer effects .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cell Viability Reduction : In vitro studies showed that the compound significantly reduced the viability of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values ranged from 10 to 30 µM, indicating effective cytotoxicity .
  • Mechanism Exploration : The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and modulation of cell cycle progression. Flow cytometry analyses revealed an increase in the sub-G1 phase population, indicative of apoptosis .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

  • Inhibition Zones : Studies reported inhibition zones against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL. This suggests comparable efficacy to standard antibiotics like ceftriaxone .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study investigated the compound's effect on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound over 48 hours .
  • Antibacterial Efficacy : Another study focused on the antibacterial activity against multi-drug resistant strains. The results indicated that the compound exhibited significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals that while many share common features, their biological activities can differ significantly based on slight variations in structure.

Compound NameMolecular FormulaNotable Features
3-Imidazol-1-YL-butyric acid hydrochlorideC10H12N2O2·HClSimilar structure with potential for anticancer activity
4-(2-Phenyl-1H-imidazol-1-yl)butanoic acid hydrochlorideC14H16N2O2·HClEnhanced lipophilicity due to phenyl group
This compound C11H12N2O2·HCl Unique benzimidazole moiety affecting activity

Q & A

Q. What are the recommended synthetic routes for 3-Benzoimidazol-1-YL-butyric acid hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzimidazoles and carboxylic acid derivatives. For example, describes synthesizing benzimidazole derivatives via refluxing 1,2-phenylenediamine with trifluoroacetic acid (TFA) and HCl under nitrogen, yielding intermediates. Adapting this, the target compound could be synthesized by reacting 1H-benzimidazole with γ-butyrolactone or its derivatives under acidic conditions.
  • Key Variables :
  • Catalysts : TFA or acetic acid () enhances cyclization.
  • Temperature : Reflux (80–100°C) ensures complete reaction ().
  • Workup : Neutralization with Na₂CO₃ and extraction with dichloromethane () improves purity.
  • Yield Optimization : Adjust stoichiometry (e.g., 1.6 eq of acid) and reaction time (4–16 hours) to minimize by-products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity ( reports >98% purity via LCMS).
  • Spectroscopy :
  • ¹H NMR : Compare aromatic proton signals (δ 7.2–8.1 ppm for benzimidazole) and aliphatic protons (δ 2.5–4.0 ppm for butyric acid chain) ().
  • LCMS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Verify Cl⁻ content via titration ().

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural confirmation?

  • Methodological Answer :
  • Contradiction Analysis : Compare experimental NMR/LCMS data with computational predictions (e.g., ChemDraw or Gaussian). For example, unexpected peaks may arise from tautomerism (benzimidazole ↔ imidazoline) or residual solvents ().
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace ambiguous signals (e.g., distinguishing butyric acid carbons from benzimidazole carbons).
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure ( used this for vanadium complexes) .

Q. What strategies improve yield in large-scale synthesis while minimizing by-products?

  • Methodological Answer :
  • Catalytic Optimization : Replace HCl with milder acids (e.g., p-TSA) to reduce side reactions ().
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for better solubility ().
  • Flow Chemistry : Implement continuous flow systems to control exothermic reactions and enhance scalability (’s reflux method is adaptable to flow conditions).
  • By-Product Analysis : Use GC-MS to identify impurities (e.g., unreacted benzimidazole or dimerization products) .

Q. How can mechanistic studies elucidate the formation pathway of this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species (e.g., imine or amide formation).
  • Computational Modeling : Employ density functional theory (DFT) to map energy barriers for cyclization steps ( used this for vanadium complexes).
  • Isotope Effects : Use deuterated reagents (e.g., D₂O) to study proton transfer mechanisms in acid-catalyzed steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.